molecular formula C11H16N2O B12884073 3-Cyclopentyl-1-(1H-pyrazol-1-yl)propan-1-one

3-Cyclopentyl-1-(1H-pyrazol-1-yl)propan-1-one

Cat. No.: B12884073
M. Wt: 192.26 g/mol
InChI Key: UKVVQUNUOUMATR-UHFFFAOYSA-N
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Description

3-Cyclopentyl-1-(1H-pyrazol-1-yl)propan-1-one is a ketone derivative featuring a cyclopentyl substituent and a pyrazole ring. Pyrazole-containing compounds are of significant interest in medicinal and coordination chemistry due to their heterocyclic structure, which imparts diverse biological activities and ligand capabilities. This compound’s unique substitution pattern—combining a cyclopentyl group with a pyrazole moiety—distinguishes it from structurally related analogs. This article provides a detailed comparison with similar compounds, focusing on structural, synthetic, physicochemical, and biological properties.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

3-cyclopentyl-1-pyrazol-1-ylpropan-1-one

InChI

InChI=1S/C11H16N2O/c14-11(13-9-3-8-12-13)7-6-10-4-1-2-5-10/h3,8-10H,1-2,4-7H2

InChI Key

UKVVQUNUOUMATR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCC(=O)N2C=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl-1-(1H-pyrazol-1-yl)propan-1-one can be achieved through several methods. One common approach involves the reaction of 1H-pyrazole with a cyclopentyl-substituted ketone under specific conditions. For instance, the reaction between 1H-pyrazole and 1-cyclopentylpropan-2-one in the presence of a base such as potassium carbonate can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyl-1-(1H-pyrazol-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The pyrazole ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another substituent.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-Cyclopentyl-1-(1H-pyrazol-1-yl)propan-1-one exhibit significant antiproliferative effects against various cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation
A study investigated the effects of pyrazole derivatives on cancer cell lines, demonstrating that these compounds significantly inhibited cell migration and invasion. This suggests their potential utility in cancer therapy, particularly for aggressive tumor types.

Metabolic Regulation

Compounds with structural similarities to 3-Cyclopentyl-1-(1H-pyrazol-1-yl)propan-1-one may act as agonists for the beta-3 adrenergic receptor, which plays a crucial role in metabolic regulation.

Case Study: Effects on Lipolysis and Insulin Sensitivity
Research focusing on beta-3 adrenergic receptor agonists found that these compounds could enhance lipolysis and improve insulin sensitivity in animal models, indicating potential applications in treating metabolic disorders such as type 2 diabetes.

Biological Mechanisms

The biological activities of 3-Cyclopentyl-1-(1H-pyrazol-1-yl)propan-1-one can be attributed to its interaction with various molecular targets:

Receptor Agonism

The compound's ability to act as an agonist for specific receptors suggests mechanisms that could modulate metabolic pathways and influence cancer cell behavior.

Antiproliferative Effects

In vitro studies have shown that derivatives of this compound inhibit cell proliferation in cancer cell lines, indicating a possible mechanism for anticancer activity.

Data Summary Table

Application AreaFindingsReferences
Anticancer ActivitySignificant inhibition of cell migration and invasion in cancer cells
Metabolic RegulationEnhanced lipolysis and improved insulin sensitivity in animal models
Receptor AgonismPotential agonist for beta-3 adrenergic receptors

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-1-(1H-pyrazol-1-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can form hydrogen bonds or hydrophobic interactions with active sites, leading to inhibition or activation of the target. The cyclopentyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Comparison

The target compound shares a core structure of 1-(1H-pyrazol-1-yl)propan-1-one but differs in substituents. Key analogs include:

Compound Name Substituents/R Groups Key Structural Features
3-Cyclopentyl-1-(1H-pyrazol-1-yl)propan-1-one Cyclopentyl at C3, pyrazole at C1 Increased steric bulk, moderate lipophilicity
1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one Phenyl at C1, two pyrazoles at C3 Enhanced π-π interactions, tripodal ligand potential
3-(1H-Pyrazol-1-yl)-1-propanol Hydroxyl group at C1, pyrazole at C3 Higher polarity due to -OH group
2,2-Dimethyl-1-(1H-pyrazol-1-yl)propan-1-one tert-Butyl at C2, pyrazole at C1 Steric hindrance from branched alkyl chain
3-Cyclopentyl-1-(pyrrolidin-1-yl)propan-1-one Pyrrolidine at C1, cyclopentyl at C3 Reduced aromaticity, increased basicity

Key Observations :

  • The cyclopentyl group in the target compound enhances lipophilicity compared to phenyl or hydroxylated analogs .
  • Multiple pyrazole groups (e.g., in 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one) improve coordination chemistry applications .

Yield and Efficiency :

  • Cyclopentyl-containing compounds often require optimized coupling reagents (e.g., COMU) for high efficiency.
  • Pyrazole introduction via Al₂O₃-mediated reactions is cost-effective but moderate-yielding .

Physicochemical Properties

Critical parameters for drug-likeness (Lipinski’s rule-of-five ):

Compound MW (g/mol) clogP H-Bond Donors H-Bond Acceptors
3-Cyclopentyl-1-(1H-pyrazol-1-yl)propan-1-one* 220.3 ~3.1 0 3
1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one 293.3 ~2.8 0 5
3-(1H-Pyrazol-1-yl)-1-propanol 142.2 ~0.5 1 3

*Estimated using analogous data from .

Key Findings :

  • The target compound’s clogP (~3.1) suggests favorable membrane permeability, aligning with Lipinski’s criteria .
  • Hydroxyl-containing analogs (e.g., 3-(1H-pyrazol-1-yl)-1-propanol) exhibit lower clogP, reducing bioavailability .

Biological Activity

3-Cyclopentyl-1-(1H-pyrazol-1-yl)propan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • IUPAC Name : 3-Cyclopentyl-1-(1H-pyrazol-1-yl)propan-1-one
  • Molecular Formula : C15_{15}H22_{22}N2_2O
  • Molecular Weight : 250.36 g/mol

Research indicates that compounds containing pyrazole rings, such as 3-Cyclopentyl-1-(1H-pyrazol-1-yl)propan-1-one, often interact with various biological targets, including neurotransmitter receptors and enzymes. The pyrazole moiety may mimic neurotransmitters, allowing for modulation of receptor activity, which can influence signaling pathways within cells .

Antiproliferative Activity

A significant area of research has focused on the antiproliferative effects of pyrazole derivatives. For instance, a study synthesized various pyrazole-based compounds and evaluated their activity against human cancer cell lines (SGC-7901, A549, and HT-1080). The results demonstrated that certain analogues exhibited potent antiproliferative activity with IC50_{50} values ranging from sub-micromolar to micromolar concentrations .

CompoundIC50_{50} (μM)Cell Line
7k0.076 - 0.12SGC-7901
CA-40.016 - 0.035A549
7bSignificantHT-1080

This data suggests that structural modifications in pyrazole derivatives can enhance their biological potency.

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Studies have shown that certain pyrazole derivatives can inhibit key enzymes involved in various metabolic pathways, which may lead to therapeutic applications in treating diseases such as cancer and inflammation .

Case Studies

Several case studies have highlighted the biological efficacy of pyrazole derivatives:

  • Cancer Treatment : A study found that a series of novel pyrazole derivatives demonstrated significant inhibition of tubulin polymerization, a critical process in cancer cell division. The most potent compound showed binding affinity similar to established chemotherapeutics like combretastatin A-4 .
  • Viral Inhibition : Another investigation revealed that certain pyrazole compounds exhibited good inhibitory activity against tobacco mosaic virus (TMV), indicating potential antiviral applications .

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